
(4-Bromophenyl)(methyl)selane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(methyl)selane is an organoselenium compound characterized by the presence of a bromophenyl group and a methylselane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(methyl)selane typically involves the reaction of 4-bromophenyl halides with methylselane precursors. One common method is the nucleophilic substitution reaction, where 4-bromophenyl halides react with sodium methylselanide under anhydrous conditions to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(methyl)selane undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selane compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of this compound.
Substitution: Various substituted phenylselane derivatives.
Scientific Research Applications
Chemistry
(4-Bromophenyl)(methyl)selane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.
Medicine
The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Selenium compounds have shown promise in modulating biological pathways involved in cancer and infection.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(methyl)selane involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, protecting cells from oxidative stress. The compound may also interact with specific molecular targets, such as proteins and DNA, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)trimethylsilane: Similar in structure but contains a silicon atom instead of selenium.
(4-Bromophenyl)methylsulfane: Contains a sulfur atom instead of selenium.
(4-Bromophenyl)methylamine: Contains a nitrogen atom instead of selenium.
Uniqueness
(4-Bromophenyl)(methyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form selenoenzymes sets it apart from its sulfur, silicon, and nitrogen analogs.
Properties
Molecular Formula |
C7H7BrSe |
|---|---|
Molecular Weight |
250.01 g/mol |
IUPAC Name |
1-bromo-4-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
KTXOMHNYYXPRMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


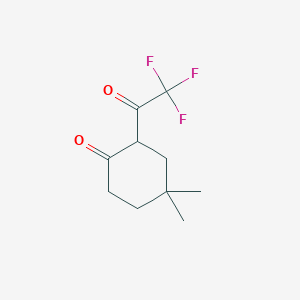
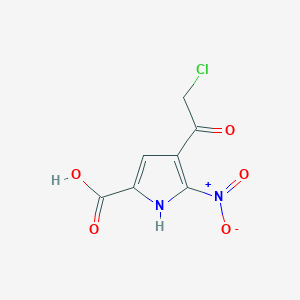
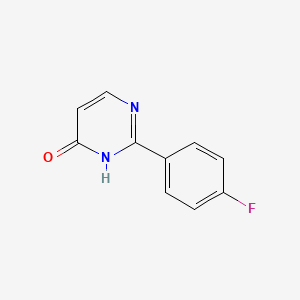
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate](/img/structure/B13059271.png)

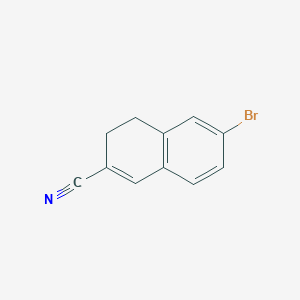
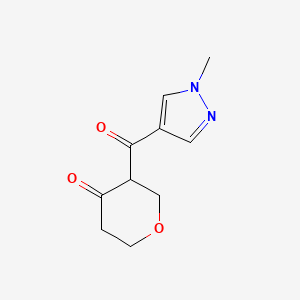
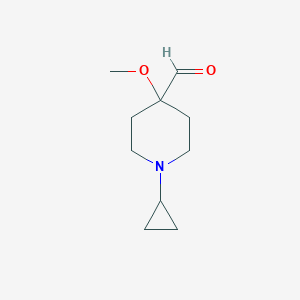
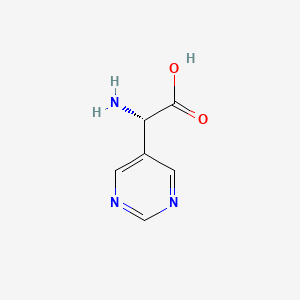
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
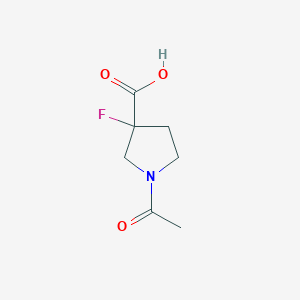


![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
